molecular formula C12H17NOS B14925522 N-cyclopentyl-4,5-dimethylthiophene-2-carboxamide

N-cyclopentyl-4,5-dimethylthiophene-2-carboxamide

Cat. No.: B14925522
M. Wt: 223.34 g/mol
InChI Key: CIVRWYSJPCOJAF-UHFFFAOYSA-N
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Description

N~2~-Cyclopentyl-4,5-dimethyl-2-thiophenecarboxamide is a heterocyclic compound featuring a thiophene ring substituted with cyclopentyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Cyclopentyl-4,5-dimethyl-2-thiophenecarboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with 4,5-dimethylthiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl~3~). The reaction is carried out under reflux conditions, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of N2-Cyclopentyl-4,5-dimethyl-2-thiophenecarboxamide may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N~2~-Cyclopentyl-4,5-dimethyl-2-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide (H~2~O~2~) or m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, facilitated by reagents such as bromine (Br~2~) or iodine (I~2~).

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Br2, I2

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Halogenated thiophenes

Scientific Research Applications

N~2~-Cyclopentyl-4,5-dimethyl-2-thiophenecarboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N2-Cyclopentyl-4,5-dimethyl-2-thiophenecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dichloro-N-cyclopentyl-2-thiophenecarboxamide
  • N-Cyclopentyl-4,5-dimethyl-2-furancarboxamide

Uniqueness

N~2~-Cyclopentyl-4,5-dimethyl-2-thiophenecarboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for targeted research and development .

Properties

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

N-cyclopentyl-4,5-dimethylthiophene-2-carboxamide

InChI

InChI=1S/C12H17NOS/c1-8-7-11(15-9(8)2)12(14)13-10-5-3-4-6-10/h7,10H,3-6H2,1-2H3,(H,13,14)

InChI Key

CIVRWYSJPCOJAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)C(=O)NC2CCCC2)C

Origin of Product

United States

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